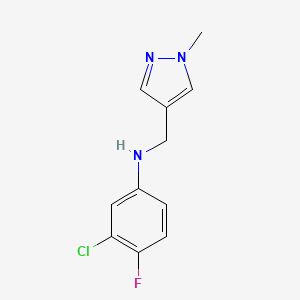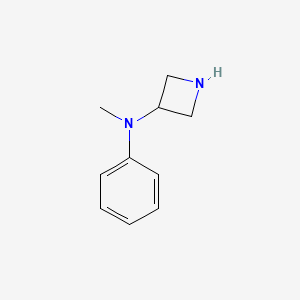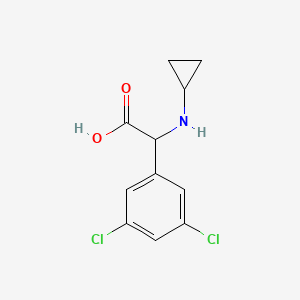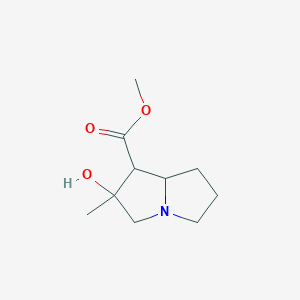
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound with a molecular formula of C12H16ClNO3S and a molecular weight of 289.78 g/mol . This compound is characterized by the presence of a pyrazole ring, a thiophene ring with a sulfone group, and a chloroacetyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
The synthesis of 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate chlorinating agent.
Introduction of the thiophene ring: The thiophene ring with a sulfone group can be introduced through a nucleophilic substitution reaction.
Formation of the chloroacetyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloroacetyl group, converting it to an alcohol or a corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can take place at the chloroacetyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
類似化合物との比較
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: This compound has a pyrrole ring instead of a pyrazole ring.
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide: This compound has a furan ring and a carboxamide group in addition to the pyrazole and thiophene rings.
特性
分子式 |
C11H15ClN2O3S |
|---|---|
分子量 |
290.77 g/mol |
IUPAC名 |
2-chloro-1-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C11H15ClN2O3S/c1-7-11(10(15)5-12)8(2)14(13-7)9-3-4-18(16,17)6-9/h9H,3-6H2,1-2H3 |
InChIキー |
VEQMDBFUBDADIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)




